2-(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetic acid
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Overview
Description
Scientific Research Applications
SYNTHESIS OF 5-METHYL-2-[2-METHYL/PHENYLIMINO-3-(3-METHYL-5-STYRYL-ISOXAZOL-4-YL)-2,3-DIHYDRO-THIAZOLE-4-CARBONYL]-2,4- DIHYDRO-PYRAZOL-3-ONES, 1,3,4-OXADIAZOLES AND 4-OXO-THIAZOLIN-5-YLIDENE-ACETIC ACID METHYL ESTERS The research on the synthesis of various isoxazolyl thioureas and their derivatives delves into the chemical processes involving 2-(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetic acid. The synthesis path leads to the creation of compounds such as 5-methyl-2-[2-methyl/phenylimino-3-(3-methyl-5-styryl-isoxazol-4-yl)-2,3-dihydro-thiazole-4-carbonyl]-2,4dihydro-pyrazol-3-ones and others, highlighting the compound's potential in creating a range of chemical derivatives (Rajanarendar, Karunakar, & Ramu, 2006).
An Improved Synthesis of 3-(2,3-dihydrobenzofuran-5-yl)propanoic Acid This study focuses on the synthesis process of a compound closely related to 2-(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetic acid. The methodology offers an improved, practical, and convenient approach to synthesizing 3-(2,3-dihydrobenzofuran-5-yl)propanoic acid, promising efficiency and high yield, which could be insightful for the synthesis of related compounds (Yong, 2010).
Antiinflammatory Activity of Some 2,3-dihydrobenzofuran-5-acetic Acids and Related Compounds The research explores the anti-inflammatory potential of a series of 2,3-dihydrobenzofuran-5-acetic acids, closely related to the compound . The study's findings highlight the enhanced anti-inflammatory activity upon the introduction of a methyl group, which could be pertinent to understanding the bioactivity of 2-(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetic acid (Hirose, Kuriyama, Kato, & Toyoshima, 1976).
Facile Synthesis of 2,3-Dihydrobenzofuran-3-ylacetic Acids by Novel Electrochemical Sequential Aryl Radical Cyclization-Carboxylation of 2-Allyloxybromobenzenes Using Methyl 4-tert-Butylbenzoate as an Electron-Transfer Mediator This study presents a novel electrochemical approach to synthesizing 2,3-dihydrobenzofuran-3-ylacetic acids, highlighting the potential for innovative synthesis methods that may apply to compounds like 2-(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetic acid. The method involves aryl radical generation and 5-exo cyclization followed by carboxylation sequence, offering a promising avenue for chemical synthesis (Senboku, Michinishi, & Hara, 2011).
Future Directions
properties
IUPAC Name |
2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-8-4-10-5-9(2-3-12(10)18-8)13-6-11(15-19-13)7-14(16)17/h2-3,5-6,8H,4,7H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJOMBQHAFIMPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)acetic acid |
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